molecular formula C12H24O4Si4 B036056 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane CAS No. 27342-69-4

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Cat. No.: B036056
CAS No.: 27342-69-4
M. Wt: 344.66 g/mol
InChI Key: VMAWODUEPLAHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: is an organosilicon compound with the molecular formula C12H24O4Si4 . It is a cyclic siloxane with four silicon atoms, each bonded to a methyl and a vinyl group. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can be synthesized through the hydrolysis and condensation of vinyltrimethoxysilane in the presence of a catalyst. The reaction typically involves the following steps:

    Hydrolysis: Vinyltrimethoxysilane is hydrolyzed in the presence of water and an acid catalyst to form silanol intermediates.

    Condensation: The silanol intermediates undergo condensation reactions to form the cyclic siloxane structure.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Platinum Catalysts: Often used in hydrosilylation reactions.

    Solvents: Common solvents include toluene, hexane, and dichloromethane.

Major Products:

Scientific Research Applications

Cross-Coupling Reactions

V4D4 is used as a precursor in cross-coupling reactions, particularly with aryl bromides in the presence of palladium catalysts, to produce styrene derivatives. These reactions are crucial for synthesizing complex organic molecules, which are essential in pharmaceuticals and materials chemistry .

Preparation of 4-Vinyl-benzoic Acid Ethyl Ester

It serves as an intermediate in the synthesis of 4-vinyl-benzoic acid ethyl ester, a compound with potential applications in polymer chemistry and organic electronics .

Initiated Chemical Vapor Deposition (iCVD)

V4D4 has been utilized in iCVD processes to synthesize protective coatings. These coatings are valuable for enhancing the durability and functionality of surfaces in various industrial applications .

Protective Coatings for Biomedical Applications

The compound's ability to form thin, uniform films makes it suitable for biomedical applications, such as creating protective layers on medical devices or implants to improve biocompatibility and reduce biofouling .

Nanotechnology and Surface Modification

Research into V4D4's potential in nanotechnology involves its use in modifying surfaces at the nanoscale. This could lead to advancements in fields like nanoelectronics and biosensors .

Data Tables

Application Description Key Features
Organic SynthesisCross-coupling reactions to produce styrene derivativesPalladium catalyst, aryl bromides
Preparation of 4-Vinyl-benzoic Acid Ethyl EsterIntermediate in organic synthesisPotential in polymer chemistry
iCVD CoatingsProtective coatings via initiated chemical vapor depositionUniform films, biomedical applications
NanotechnologySurface modification at the nanoscalePotential in nanoelectronics and biosensors

Case Studies

  • Synthesis of Styrene Derivatives : A study demonstrated the use of V4D4 in cross-coupling reactions with aryl bromides to synthesize styrene derivatives efficiently. This process is crucial for producing materials with specific optical and electrical properties .
  • Biomedical Coatings : Researchers have explored V4D4 as a precursor for iCVD coatings on biomedical devices. These coatings can enhance device longevity and reduce adverse reactions in biological environments .

Mechanism of Action

The mechanism of action of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane primarily involves its ability to form stable silicon-oxygen and silicon-carbon bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the vinyl groups and aryl bromides. In hydrosilylation reactions, the platinum catalyst promotes the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds .

Comparison with Similar Compounds

  • 1,3-Divinyltetramethyldisiloxane
  • Tetraallylsilane
  • Vinyltrimethoxysilane

Comparison:

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane stands out due to its unique combination of four silicon atoms, each bonded to both a methyl and a vinyl group, providing a balance of stability and reactivity that is valuable in various applications.

Biological Activity

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (commonly referred to as D4V) is a cyclic siloxane compound with significant applications in organic synthesis and materials science. Its molecular formula is C12H24O4Si4C_{12}H_{24}O_{4}Si_{4}, and it is primarily used as a vinyl donor in various chemical reactions, particularly in the palladium-catalyzed vinylation of aryl halides. This article explores the biological activity of D4V, focusing on its interactions at the cellular level, potential toxicity, and applications in biomedical fields.

  • Molecular Weight : 344.66 g/mol
  • Boiling Point : 224–224.5 °C
  • Physical Form : Colorless transparent liquid
  • Density : 0.997 g/mL at 25 °C
  • Hazard Classification : Low toxicity by ingestion and inhalation; classified as a reproductive toxicant (H360FD) .

Cellular Interactions

Recent studies have indicated that D4V can influence cellular behavior, particularly in the context of T-cell migration through complex tumor microenvironments (TMEs). The compound was utilized in a study where it was mixed with other components to enhance the migration capabilities of engineered T-cells. The findings suggested that D4V-modified environments could significantly affect T-cell invasiveness and migration dynamics .

Mechanotransduction and Migration

The biological activity of D4V is also linked to mechanotransduction processes within cells. It has been shown that varying substrate stiffness can alter T-cell behavior. In softer environments enhanced by D4V, T-cells exhibited increased amoeboid-like invasiveness, suggesting that the compound plays a role in modulating cell mechanics and migration pathways .

Toxicity Studies

Despite its applications, the biological safety profile of D4V requires careful consideration. The compound has been classified as having low toxicity; however, it is essential to note that it is also categorized as a reproductive toxicant. This classification necessitates further research to fully understand its long-term effects on human health and environmental safety .

Case Studies

  • T-cell Migration Enhancement :
    • Objective : To assess how D4V affects T-cell migration in engineered environments.
    • Methodology : T-cells were cultured on substrates modified with D4V.
    • Results : Increased migration speed and invasiveness were observed in softer substrates treated with D4V compared to control conditions.
    • : D4V enhances T-cell mobility, which may improve immunotherapeutic strategies against tumors .
  • Polymer Chemistry Applications :
    • Objective : To utilize D4V as a building block for polymer synthesis.
    • Methodology : D4V was employed in palladium-catalyzed reactions to synthesize various styrene derivatives.
    • Results : Successful incorporation into polymer chains demonstrated its utility in creating functional materials with tailored properties.
    • : D4V serves as an effective reagent for developing advanced materials with potential biomedical applications .

Summary of Findings

Property/CharacteristicObservation
Molecular Weight344.66 g/mol
Boiling Point224–224.5 °C
Density0.997 g/mL at 25 °C
ToxicityLow toxicity; reproductive toxicant (H360FD)
Cellular ImpactEnhances T-cell migration
ApplicationVinyl donor in organic synthesis

Properties

IUPAC Name

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWODUEPLAHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65503-75-5
Record name Tetramethyltetravinylcyclotetrasiloxane copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65503-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3038808
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Aldrich MSDS]
Record name Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2554-06-5, 27342-69-4
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2554-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, tetraethenyltetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, tetraethenyltetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetramethyltetravinylcyclotetrasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT606T1VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.